Biological Activity of N-[2-(1-naphthyl)ethyl]succinamic Acid: A Melatonin-Isostere Plant Growth Regulator
Biological Activity of N-[2-(1-naphthyl)ethyl]succinamic Acid: A Melatonin-Isostere Plant Growth Regulator
The following technical guide provides an in-depth analysis of the biological activity of N-[2-(1-naphthyl)ethyl]succinamic acid , a structural analog of melatonin characterized by a naphthalene bioisostere and a succinamic acid moiety.[1]
[1]
Executive Summary
N-[2-(1-naphthyl)ethyl]succinamic acid represents a specific class of melatonin analogs where the indole scaffold is replaced by a naphthalene ring (bioisosterism) and the acetamide side chain is extended to a succinamic acid.[1] While melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule acting as a neurohormone in mammals and a growth regulator in plants, this specific analog is primarily documented for its root-promoting activity in plant physiology .[1]
For drug development professionals, this compound serves as a critical reference point in Structure-Activity Relationship (SAR) studies, illustrating how the introduction of an acidic tail (succinamic acid) shifts the pharmacological profile from a central nervous system (CNS) active agent (like agomelatine) to a peripheral or plant-specific growth regulator.[1]
Chemical Identity & Structural Logic[1]
To understand the biological activity, we must first deconstruct the molecule's design relative to melatonin.[1]
Structural Comparison
-
Scaffold : The indole ring of melatonin is replaced by a naphthalene ring .[1] This is a classic bioisosteric replacement used in drug design (e.g., Agomelatine is a naphthalene analog of melatonin) to improve metabolic stability or alter lipophilicity.[1]
-
Linker : Both molecules share an ethyl spacer (
), maintaining the distance between the aromatic core and the amide nitrogen.[1] -
Effector Tail :
Pharmacophore Implications
The presence of the free carboxylic acid in the succinamic acid tail drastically alters the physicochemical properties.[1] Unlike melatonin or agomelatine, which are highly permeable to the Blood-Brain Barrier (BBB), N-[2-(1-naphthyl)ethyl]succinamic acid is likely BBB-impermeable due to ionization.[1] Its biological activity is therefore restricted to:
-
Peripheral tissues (in mammals, theoretical).[1]
-
Plant tissues (proven root-promoting activity).[1]
-
In vitro assays (as a hapten or specific receptor probe).[1]
Biological Activity: Plant Physiology (Proven)
The primary documented biological activity of this compound is as a Root-Promoting Substance (RPS) .[1] Research by Itagaki et al. (2003) and subsequent studies on melatonin analogs in plants have established the following:
Mechanism of Action
In plants, melatonin and its analogs often act synergistically or antagonistically with auxins (indole-3-acetic acid, IAA).[1]
-
Root Induction : N-[2-(1-naphthyl)ethyl]succinamic acid mimics the structural features of auxins but with a longer side chain.[1] It promotes the formation of adventitious roots.[1][2]
-
Signaling Pathway : The compound likely interacts with auxin-binding proteins or specific plant melatonin receptors (PMTR1/CAND2), triggering a cascade that upregulates cell division genes in the pericycle.[1]
Comparative Potency[1]
-
Vs. Melatonin : Melatonin itself promotes root growth but can be unstable.[1] The naphthalene analog offers potentially higher stability.[1]
-
Vs. Indole-3-butyric acid (IBA) : The succinamic acid analogs represent a distinct category of rooting agents, often showing activity in species recalcitrant to traditional auxins.[1]
Pathway Visualization
The following diagram illustrates the hypothetical signaling pathway in plant root cells, contrasting the target compound with native melatonin.
Caption: Proposed mechanism of action in plant cells. The compound acts as a stable ligand for melatonin/auxin-related receptors, driving root formation.[1]
Mammalian Pharmacology (Theoretical & SAR)
For drug development professionals, this compound is less of a drug candidate and more of a chemical probe .[1]
Receptor Binding (MT1/MT2)[1]
-
Affinity Prediction : The naphthalene ring is a known high-affinity scaffold for human MT1/MT2 receptors (e.g., Agomelatine).[1] However, the succinamic acid tail is bulky and acidic.[1]
-
Binding Pocket : The MT1/MT2 binding pocket is hydrophobic (valine, leucine, isoleucine residues).[1] The introduction of a charged carboxylate group (
) would likely introduce significant electrostatic repulsion or steric hindrance, drastically reducing affinity compared to the acetamide analog.[1] -
Potential Utility : If the compound binds, it would likely act as an antagonist or a peripheral-selective ligand (unable to cross the BBB).[1]
Immunological Utility (Hapten)
The succinamic acid moiety is frequently used to create haptens for immunoassays.[1]
-
Conjugation : The terminal carboxylic acid allows for easy conjugation to carrier proteins (e.g., BSA, KLH) via EDC/NHS coupling.[1]
-
Antibody Production : This compound could be used to generate antibodies that recognize the naphthalene-ethyl core, potentially cross-reacting with agomelatine or other naphthalene-based drugs.[1]
Experimental Protocols
Synthesis of N-[2-(1-naphthyl)ethyl]succinamic Acid
Objective: To synthesize the target compound for biological testing.
Reagents : 2-(1-Naphthyl)ethylamine, Succinic anhydride, Triethylamine (TEA), Dichloromethane (DCM).[1]
-
Dissolution : Dissolve 1.0 eq of 2-(1-naphthyl)ethylamine in anhydrous DCM under nitrogen atmosphere.
-
Addition : Add 1.1 eq of succinic anhydride and 1.2 eq of TEA to the solution.
-
Reaction : Stir at room temperature for 4–6 hours. Monitor by TLC (formation of a polar, acidic spot).[1]
-
Workup :
-
Wash the organic layer with 1N HCl (to remove unreacted amine and TEA).[1]
-
Extract the organic layer with saturated
(the product moves to the aqueous phase as the salt).[1] -
Acidify the aqueous phase with concentrated HCl to precipitate the free acid.[1]
-
Extract back into ethyl acetate, dry over
, and evaporate.
-
-
Purification : Recrystallize from ethanol/water or purify via silica gel chromatography (DCM:MeOH gradient).
Plant Rooting Bioassay (Standardized)
Objective: To verify the root-promoting activity as described by Itagaki et al.[1]
System : Vigna angularis (Azuki bean) or Arabidopsis thaliana seedlings.[1]
-
Preparation : Sterilize seeds and plate on MS (Murashige & Skoog) medium.
-
Treatment :
-
Incubation : Grow seedlings vertically in a growth chamber (
, 16h light/8h dark) for 7–10 days. -
Data Collection :
Mammalian Melatonin Receptor Binding Assay (Protocol for Researchers)
Objective: To determine if the compound binds to human MT1/MT2 receptors.[1]
System : CHO-K1 cells stably expressing human MT1 or MT2 receptors.[1]
-
Membrane Preparation : Harvest cells, homogenize in ice-cold Tris-HCl buffer, and centrifuge to isolate membranes.
-
Radioligand : Use
( ).[1] -
Incubation :
-
Mix membrane suspension (
protein) with radioligand.[1] -
Add increasing concentrations of N-[2-(1-naphthyl)ethyl]succinamic acid (
M to M). -
Incubate at
for 60 minutes.
-
-
Filtration : Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.5% polyethylenimine.
-
Analysis : Measure radioactivity. Plot displacement curves to calculate
.[1]-
Note: Expect low affinity (
) due to the acidic tail.[1]
-
Data Summary
| Property | Melatonin | N-[2-(1-naphthyl)ethyl]succinamic acid |
| Core Structure | Indole | Naphthalene (Bioisostere) |
| Side Chain | Acetamide (Neutral) | Succinamic Acid (Acidic) |
| LogP (Est.) | ~1.6 | ~2.5 (Unionized) / <0 (Ionized) |
| Primary Activity | Sleep regulation, Antioxidant | Root Promotion (Plants) |
| Receptor Target | MT1, MT2 (Agonist) | Putative Plant Receptors / Auxin sites |
| BBB Permeability | High | Low / Negligible |
References
-
Itagaki, T., et al. (2003).[1] Biological activities and structure-activity relationship of substitution compounds of N-[2-(3-indolyl)ethyl]succinamic acid and N-[2-(1-naphthyl)ethyl]succinamic acid, derived from a new category of root-promoting substance, N-(phenethyl)succinamic acid analogs.[1] Plant and Soil, 255(1), 67–75.[1] Link[1]
-
Dubocovich, M. L., et al. (2010).[1] International Union of Basic and Clinical Pharmacology.[1] LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews, 62(3), 343–380.[1] Link[1]
-
Arnao, M. B., & Hernández-Ruiz, J. (2019).[1] Melatonin: A New Plant Hormone and/or a Plant Master Regulator? Trends in Plant Science, 24(1), 38–48.[1] Link[1]
-
Audinot, V., et al. (2003).[1] New selective ligands of human cloned melatonin MT1 and MT2 receptors.[1] Naunyn-Schmiedeberg's Archives of Pharmacology, 367(6), 553–561.[1] Link
